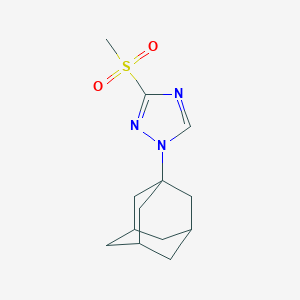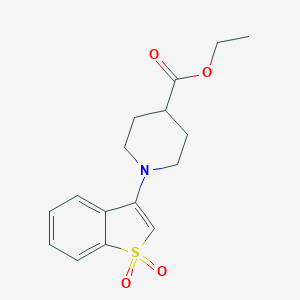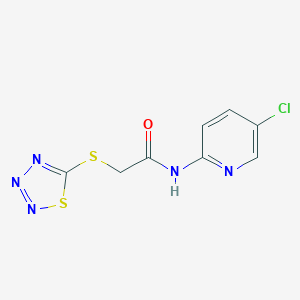
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to interact with various biological pathways, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is not fully understood. However, it is believed to interact with various biological pathways, including the endocannabinoid system, the Nrf2 pathway, and the NF-κB pathway. These interactions lead to the modulation of inflammation, oxidative stress, and apoptosis, which are all implicated in various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to increase the expression of antioxidant enzymes, leading to a reduction in oxidative stress. This compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide in lab experiments is its ability to interact with various biological pathways, making it a versatile tool for studying disease mechanisms. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. One limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research of 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with various biological pathways. Furthermore, the potential use of this compound in combination with other drugs for the treatment of complex diseases should be investigated. Finally, the development of more efficient and cost-effective synthesis methods for this compound will be beneficial for its widespread use in scientific research.
Conclusion:
In conclusion, this compound is a promising compound for the development of new drugs due to its ability to interact with various biological pathways. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(benzylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves a multistep process that requires expertise in organic chemistry. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde and thiourea to form a Schiff base. This intermediate is then reacted with benzyl bromide to form the final product. The synthesis of this compound has been optimized to ensure high yields and purity.
Propiedades
Fórmula molecular |
C18H21NO4S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21NO4S/c1-21-15-9-14(10-16(22-2)18(15)23-3)19-17(20)12-24-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,20) |
Clave InChI |
GXUSIPMQPQRQJU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSCC2=CC=CC=C2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)


![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)


![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)

